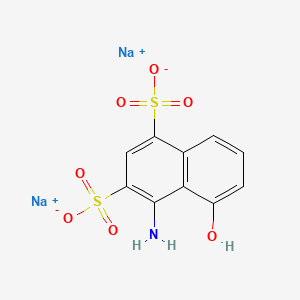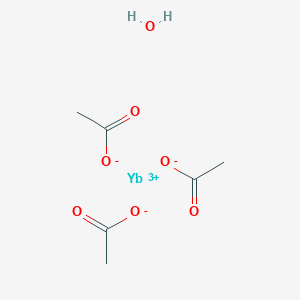
Ytterbium(3+);triacetate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium(3+);triacetate;hydrate, also known as ytterbium(III) acetate hydrate, is an inorganic salt of ytterbium and acetic acid. It has the chemical formula Yb(C₂H₃O₂)₃·xH₂O, where x represents the number of water molecules associated with the compound. This compound typically appears as colorless crystals that are soluble in water . Ytterbium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ytterbium(III) acetate hydrate can be synthesized through the reaction of ytterbium oxide (Yb₂O₃) with acetic acid (CH₃COOH). The reaction typically involves dissolving ytterbium oxide in acetic acid, followed by crystallization to obtain the desired hydrate form. The general reaction is as follows:
Yb2O3+6CH3COOH→2Yb(CH3COO)3+3H2O
The resulting ytterbium(III) acetate can then be crystallized from the solution to form hydrates with varying amounts of water molecules .
Industrial Production Methods
Industrial production of ytterbium(III) acetate hydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high purity and yield. The compound is typically produced in facilities equipped to handle rare earth elements and their compounds .
Chemical Reactions Analysis
Types of Reactions
Ytterbium(III) acetate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Ytterbium can exist in multiple oxidation states, primarily +2 and +3. The compound can undergo redox reactions where ytterbium is reduced or oxidized.
Substitution Reactions: The acetate ligands in ytterbium(III) acetate can be substituted with other ligands, leading to the formation of different complexes.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents can oxidize ytterbium(II) compounds to ytterbium(III).
Reduction: Reducing agents such as hydrogen or zinc dust can reduce ytterbium(III) to ytterbium(II).
Substitution: Ligand exchange reactions can occur in the presence of other ligands, such as halides or phosphates.
Major Products Formed
Oxidation: Ytterbium(III) oxide (Yb₂O₃)
Reduction: Ytterbium(II) compounds
Substitution: Various ytterbium complexes with different ligands
Scientific Research Applications
Ytterbium(III) acetate hydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ytterbium(III) acetate hydrate in various applications is primarily based on its ability to form complexes with other molecules. In bioimaging, for example, ytterbium complexes emit near-infrared light when excited, allowing for deep tissue imaging. The compound’s catalytic properties in organic reactions are due to its ability to stabilize transition states and facilitate reaction pathways .
Comparison with Similar Compounds
Similar Compounds
- Lutetium(III) acetate
- Thulium(III) acetate
- Ytterbium(III) oxide
- Ytterbium(III) hydroxide
- Ytterbium(III) carbonate
Uniqueness
Ytterbium(III) acetate hydrate is unique due to its specific luminescent properties and its ability to form stable complexes with various ligands. Compared to other rare earth acetates, ytterbium(III) acetate hydrate is particularly valued for its applications in bioimaging and catalysis .
Properties
Molecular Formula |
C6H11O7Yb |
|---|---|
Molecular Weight |
368.19 g/mol |
IUPAC Name |
ytterbium(3+);triacetate;hydrate |
InChI |
InChI=1S/3C2H4O2.H2O.Yb/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 |
InChI Key |
PHWPQNTXTCAARQ-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Yb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


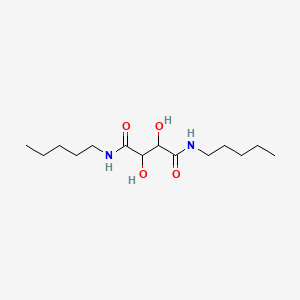
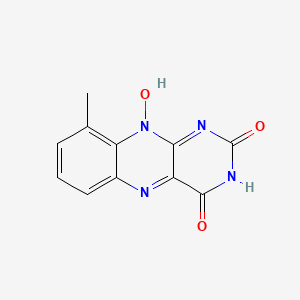
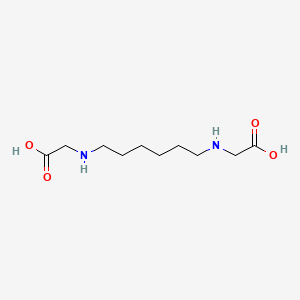


![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)


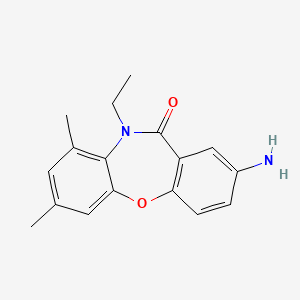
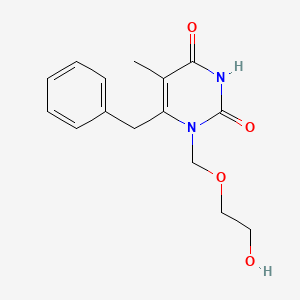
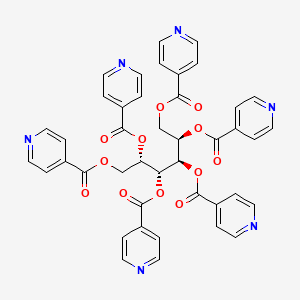

![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)
